Enhanced Oral Bioavailability of Methyl Hesperidin Compared to Hesperidin
Methylation significantly improves the oral bioavailability of methyl hesperidin compared to unmodified hesperidin. A comparative analysis reports a relative bioavailability of 82.3% for methyl hesperidin versus the unmodified parent compound [1]. This quantitative difference is a primary driver for selecting this derivative in applications where systemic exposure is critical.
| Evidence Dimension | Relative Bioavailability |
|---|---|
| Target Compound Data | 82.3% (relative) |
| Comparator Or Baseline | Unmodified Hesperidin (baseline, value not specified) |
| Quantified Difference | 82.3% bioavailability relative to hesperidin |
| Conditions | Not specified in source |
Why This Matters
Superior bioavailability allows for lower effective doses and more predictable systemic exposure, a critical factor in both research reproducibility and functional product development.
- [1] Stanford Chemicals. (n.d.). HA6975 Methyl Hesperidin Powder. Product Datasheet. View Source
